6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine
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Overview
Description
6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of fluorine atoms and a methoxy group in the pyridine ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve the use of commercially available difluoromethylation reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as transmetallation, oxidative addition, and radical chemistry to introduce the difluoromethyl group efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives .
Scientific Research Applications
6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethyl)phenanthridine: This compound also contains a difluoromethyl group and is used in pharmaceutical research for its potential anticancer properties.
Difluoromethylated heteroaromatics: These compounds share the difluoromethyl group and are studied for their unique chemical and biological properties.
Uniqueness
6-(Difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine is unique due to the combination of difluoromethyl, fluoro, and methoxy groups in the pyridine ring. This unique structure imparts distinct chemical properties, such as increased metabolic stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F3N2O |
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Molecular Weight |
192.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-3-fluoro-2-methoxypyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2O/c1-13-7-5(8)3(11)2-4(12-7)6(9)10/h2,6H,1H3,(H2,11,12) |
InChI Key |
AORQAOUVCJVIGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=N1)C(F)F)N)F |
Origin of Product |
United States |
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